molecular formula C20H23N7O2 B2708169 N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1013807-51-6

N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2708169
CAS No.: 1013807-51-6
M. Wt: 393.451
InChI Key: QEYVWRUEBRCWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : This compound has been synthesized and characterized for its structural properties. It's part of a class of compounds explored for their potential biological activities. For example, Hassan et al. (2014) synthesized related 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, analyzing their structures and cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Pharmacological Properties : Some derivatives of this chemical structure have been investigated for their pharmacological properties, including analgesic and anti-inflammatory activities. For instance, Abu‐Hashem et al. (2020) synthesized novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Molecular Interaction Studies : The compound and its analogs have been studied for their molecular interactions with receptors, such as the CB1 cannabinoid receptor. Shim et al. (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor (Shim et al., 2002).

  • Antimicrobial and Antitubercular Properties : Some studies have focused on the antimicrobial and antitubercular properties of related compounds. Sriram et al. (2006) synthesized Pyrazinamide Mannich bases and evaluated their antimicrobial activity against Mycobacterium tuberculosis (Sriram et al., 2006).

  • Potential as Anticonvulsant and Antiparkinsonian Agents : Research has also been conducted to assess the potential of these compounds as anticonvulsant and antiparkinsonian agents. Aytemir et al. (2010) synthesized new kojic acid derivatives and evaluated their anticonvulsant activities (Aytemir et al., 2010).

  • Anti-Inflammatory Activity Studies : The synthesis and evaluation of compounds with potential anti-inflammatory activities have been a key area of research. Rajasekaran et al. (1999) focused on synthesizing and evaluating the anti-inflammatory activity of Ibuprofen analogs (Rajasekaran et al., 1999).

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-8-9-27(24-15)19-7-6-18(22-23-19)25-10-12-26(13-11-25)20(28)21-16-4-3-5-17(14-16)29-2/h3-9,14H,10-13H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVWRUEBRCWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.